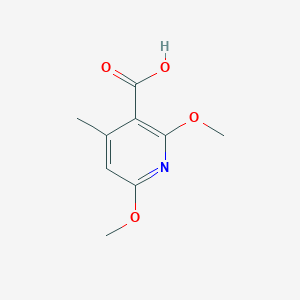

![molecular formula C11H11N3O3S2 B5507171 N-methyl-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5507171.png)

N-methyl-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-methyl-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide often involves complex reactions, including the use of sodium borohydride for reduction processes and the formation of specific amide or sulfonamide linkages. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a related structure, showcases the design and biological evaluation of histone deacetylase inhibitors, emphasizing the role of specific substituents in determining biological activity (Zhou et al., 2008).

Molecular Structure Analysis

Studies on related compounds have explored their molecular structures, often employing techniques such as X-ray diffraction to determine the conformation and arrangements of molecules. The research on supramolecular structures of isomeric sulfonamides, for example, reveals the significance of hydrogen-bonding arrangements in influencing the overall molecular configuration (Kosutić Hulita et al., 2005).

Chemical Reactions and Properties

The chemical reactions involving similar compounds often include nucleophilic substitution, cyclization, and interactions with various reagents to produce a wide range of derivatives with unique properties. For instance, the reaction of carbon disulfide with active methylenes to synthesize thiophene and related derivatives demonstrates the versatility and reactivity of these compounds under different conditions (Mohareb et al., 1995).

Physical Properties Analysis

The physical properties, such as solubility, crystalline structure, and melting points, are crucial for understanding the behavior of these compounds under various conditions. Research on the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties provides insight into how specific structural features affect physical properties like solubility and thermal stability (Liu et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability, and the potential for forming diverse derivatives, are essential aspects of these compounds. Studies on the synthesis and antimicrobial activity of sulfonamide derivatives highlight the impact of structural variations on chemical behavior and biological activity (Ghorab et al., 2017).

Applications De Recherche Scientifique

Synthesis and Biological Activity

The synthesis and evaluation of derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have shown significant antineoplastic activity and potential as inhibitors of certain enzymatic activities. These compounds exhibit potent inhibition of ribonucleotide reductase activity, demonstrating their relevance in therapeutic applications, particularly in oncology (Liu et al., 1996).

Histone Deacetylase Inhibition

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) represents a class of small molecule histone deacetylase (HDAC) inhibitors, showing selectivity for HDACs 1-3 and 11. These inhibitors block cancer cell proliferation and induce apoptosis, highlighting their potential in cancer treatment (Zhou et al., 2008).

Material Science and Polymer Synthesis

Research in material science has led to the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, demonstrating their potential in creating materials with low dielectric constants, high thermal stability, and transparency (Liu et al., 2013). Similarly, the development of poly(arylene ether sulfone amide)s offers insights into the synthesis of flexible or semirigid aromatic polyamides for various applications (Hsiao & Huang, 1997).

Environmental and Biological Sensing

A reaction-based fluorescent probe has been developed for the selective discrimination of thiophenols over aliphatic thiols, demonstrating its utility in environmental and biological sciences. This innovation underscores the importance of sensitive detection techniques for toxic substances (Wang et al., 2012).

Propriétés

IUPAC Name |

N-methyl-4-(pyridin-3-ylsulfamoyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S2/c1-12-11(15)10-5-9(7-18-10)19(16,17)14-8-3-2-4-13-6-8/h2-7,14H,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWOEMLDUBSGDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4-(pyridin-3-ylsulfamoyl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5507096.png)

![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide](/img/structure/B5507102.png)

![(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5507111.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5507113.png)

![(1S*,5R*)-3-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5507118.png)

![2-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5507121.png)

![5-(2-hydroxyethyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5507134.png)

![7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5507147.png)

![5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5507150.png)

![4-(3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5507157.png)

![4-amino-N'-[4-(diethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5507176.png)

![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5507184.png)

![1-(4-methoxyphenyl)-5-methyl-4-[3-(2-thienyl)propanoyl]-2-piperazinone](/img/structure/B5507186.png)